molecular formula C12H13NO3 B14328795 Methyl 3-(2-acetamidophenyl)prop-2-enoate CAS No. 104787-35-1

Methyl 3-(2-acetamidophenyl)prop-2-enoate

Cat. No.: B14328795
CAS No.: 104787-35-1
M. Wt: 219.24 g/mol
InChI Key: OJRHLZXQEXLUGU-UHFFFAOYSA-N
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Description

Methyl 3-(2-acetamidophenyl)prop-2-enoate is an organic compound with the molecular formula C12H13NO3 It is a derivative of cinnamic acid and features an acetamido group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-acetamidophenyl)prop-2-enoate typically involves the reaction of 2-acetamidobenzaldehyde with methyl acrylate in the presence of a base. The reaction proceeds via a Knoevenagel condensation, followed by esterification. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like piperidine or pyridine to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-acetamidophenyl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 3-(2-acetamidophenyl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(2-acetamidophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
  • Methyl 3-(3-methylphenyl)prop-2-enoate

Uniqueness

Methyl 3-(2-acetamidophenyl)prop-2-enoate is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. This functional group allows for unique interactions with biological targets and provides distinct reactivity compared to similar compounds .

Properties

CAS No.

104787-35-1

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 3-(2-acetamidophenyl)prop-2-enoate

InChI

InChI=1S/C12H13NO3/c1-9(14)13-11-6-4-3-5-10(11)7-8-12(15)16-2/h3-8H,1-2H3,(H,13,14)

InChI Key

OJRHLZXQEXLUGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C=CC(=O)OC

Origin of Product

United States

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